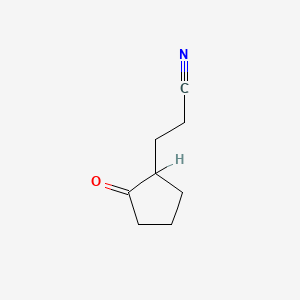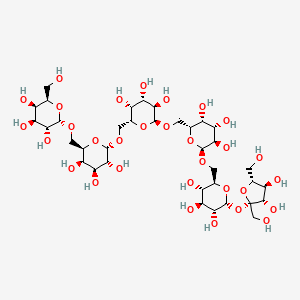
3-(2-Oxocyclopentyl)propanenitrile
描述
3-(2-Oxocyclopentyl)propanenitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentanone ring attached to a propanenitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclopentyl)propanenitrile typically involves the reaction of cyclopentanone with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition, where the nucleophilic enolate of cyclopentanone attacks the electrophilic acrylonitrile, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves heating cyclopentanone and morpholine, followed by the addition of acrylonitrile. The reaction mixture is then subjected to thermal conditions to yield the product with high efficiency .
化学反应分析
Types of Reactions
3-(2-Oxocyclopentyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
Key Reactions
The compound can undergo several chemical transformations:
- Oxidation : Converts the nitrile group to carboxylic acids.
- Reduction : Transforms the nitrile group into amines.
- Substitution : The nitrile can participate in nucleophilic substitution reactions with various reagents.
Organic Synthesis
3-(2-Oxocyclopentyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
Medicinal Chemistry
Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its structural features may allow it to function as a scaffold for designing new drugs, particularly those targeting enzyme inhibition or modulating biological pathways related to protein kinases .
Biological Studies
The compound has been studied for its biological activities and interactions with biomolecules. Its ability to bind to enzyme active sites may provide insights into its potential therapeutic applications in treating diseases linked to dysregulated protein kinases, such as cancer and immune-related disorders .
Industrial Applications
In industrial settings, this compound is utilized in producing fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Photocatalysis : A study demonstrated that this compound could be used in sunlight-induced regioselective β-alkylation reactions, showcasing its potential in green chemistry applications .
- Biological Activity : Investigations into its interactions with protein kinases have revealed its potential role in modulating cellular activities, which could lead to new therapeutic strategies for cancer treatment .
作用机制
The mechanism of action of 3-(2-Oxocyclopentyl)propanenitrile involves its interaction with nucleophiles and electrophiles. The nitrile group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 3-(2-Oxocyclopentyl)propanenitrile.
Acrylonitrile: Another precursor used in the synthesis.
2-Oxocyclopentanepropanenitrile: A structurally similar compound with slight variations in the carbon skeleton.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules .
生物活性
3-(2-Oxocyclopentyl)propanenitrile, with the molecular formula C₈H₁₁NO, is an organic compound characterized by a cyclopentane ring containing a ketone functional group and a propanenitrile side chain. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features, which may impart specific biological activities.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- Functional Groups : Ketone (C=O) and Nitrile (C≡N)
The presence of both a ketone and a nitrile group in its structure suggests potential reactivity and biological interactions that can be exploited in various applications.
Synthesis
Several synthetic routes have been reported for the preparation of this compound. One common method involves the hydrolysis of methyl 1-(2-cyanoethyl)-2-oxocyclopentane-carboxylate, leading to the desired product through a series of reactions including decarboxylation and functional group transformations .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The ability of nitriles to interact with biological membranes may contribute to their efficacy against various pathogens. For instance, studies have shown that nitrile-containing compounds can disrupt bacterial cell walls, leading to increased permeability and eventual cell death .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. The compound's structural features allow it to potentially inhibit key enzymes involved in cancer cell proliferation. Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitriles, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Cytotoxicity Assays : In vitro cytotoxicity assays performed on cancer cell lines demonstrated that derivatives of this compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating promising therapeutic potential .
Data Table: Biological Activity Overview
属性
IUPAC Name |
3-(2-oxocyclopentyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOIPOAZZQJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963467 | |
| Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-77-8 | |
| Record name | 2-Oxocyclopentanepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxocyclopentanepropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxocyclopentanepropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















